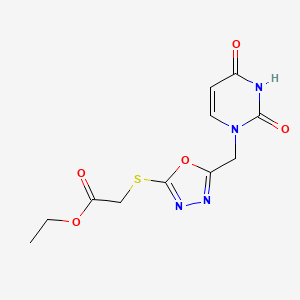
ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a compound known for its unique structure and versatile properties. It belongs to a class of compounds containing an oxadiazole ring, a notable feature in many pharmaceuticals and agrochemicals due to its stability and diverse biological activities.
Properties
IUPAC Name |
ethyl 2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O5S/c1-2-19-9(17)6-21-11-14-13-8(20-11)5-15-4-3-7(16)12-10(15)18/h3-4H,2,5-6H2,1H3,(H,12,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQXHCCUGGUBQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)CN2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)thio)acetic acid with an ethyl ester in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions and utilizes catalysts to enhance yield and selectivity.
Industrial Production Methods: Industrial production often scales up the laboratory methods, optimizing for cost and efficiency. This usually involves a continuous flow synthesis approach, allowing for more controlled reaction conditions and better yields.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate primarily undergoes:
Substitution Reactions: It can react with nucleophiles or electrophiles, leading to the formation of various derivatives.
Oxidation and Reduction: While generally stable, under specific conditions, it can be oxidized or reduced to form different products.
Hydrolysis: In aqueous conditions, it can be hydrolyzed to yield its constituent acids and alcohols.
Common Reagents and Conditions: Typical reagents include bases (like sodium hydroxide) for hydrolysis, oxidizing agents (like hydrogen peroxide), and reducing agents (like sodium borohydride). Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed: The major products depend on the reaction type but often include simpler ester or acid derivatives, depending on the reaction pathway.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a valuable intermediate for creating various derivatives, useful in the study of structure-activity relationships (SAR) in pharmaceuticals.
Biology: In biology, it is used in molecular studies to understand its interaction with enzymes and receptors, crucial for drug development.
Medicine: Medically, compounds containing the oxadiazole ring have shown promise in treating infections, cancer, and inflammatory diseases. Ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is no exception, with studies exploring its potential as an antiviral and anticancer agent.
Industry: Industrially, it finds application in agrochemicals for its pesticidal and herbicidal properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological macromolecules. It targets specific enzymes, often inhibiting their activity by binding to the active site. This inhibition can disrupt vital biochemical pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar compounds include various 1,3,4-oxadiazole derivatives. Compared to these, ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate stands out due to its specific substituents, which confer unique biological properties and chemical reactivity. Examples of similar compounds:
5-(methylthio)-1,3,4-oxadiazole
2,4-dioxo-3,4-dihydropyrimidine derivatives These compounds share structural similarities but differ in functional groups, leading to distinct activity profiles.
Hope you found this helpful. Feel free to ask more questions or clarify any points!
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


